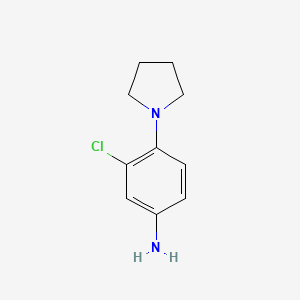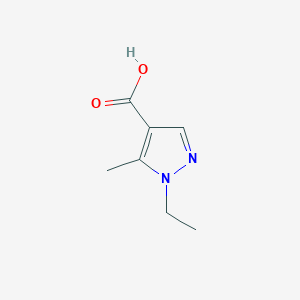![molecular formula C24H20N2O2 B1269472 4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline CAS No. 65801-73-2](/img/structure/B1269472.png)
4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
It is known to be a diamine component of polyimide aerogels, super fibers, and thermoplastic shape memory polymers .
Mode of Action
It is known that this compound can be crosslinked with aldehydes to form covalent organic frameworks . These frameworks can be used for sensing nitro-substituted aromatic compounds via a photo-induced charge transfer mechanism .
Biochemical Pathways
Its role as a component in the formation of polyimide aerogels, super fibers, and thermoplastic shape memory polymers suggests that it may influence the structural and functional properties of these materials .
Result of Action
Its use in the formation of polyimide aerogels, super fibers, and thermoplastic shape memory polymers suggests that it contributes to the unique properties of these materials, such as their lightweight nature, dielectric insulation capabilities, and shape memory effects .
Analyse Biochimique
Biochemical Properties
4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline plays a significant role in biochemical reactions, particularly in the formation of polyimide aerogels. It interacts with various enzymes and proteins, facilitating the polymerization process. The compound’s interaction with enzymes such as polyphenol oxidase and peroxidase is crucial for its incorporation into polymer matrices. These interactions are characterized by the formation of covalent bonds between the amino groups of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline and the active sites of the enzymes, leading to the stabilization of the polymer structure .
Cellular Effects
The effects of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can inhibit the activity of polyphenol oxidase by forming a stable complex with the enzyme, thereby preventing substrate binding. This inhibition results in decreased production of reactive oxygen species and reduced oxidative stress within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline change over time. The compound exhibits stability under normal conditions, with minimal degradation observed over extended periods. Long-term exposure to 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity. These changes are often reversible upon removal of the compound, indicating its potential for controlled applications in biochemical research .
Dosage Effects in Animal Models
The effects of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can enhance cellular function by modulating enzyme activity and gene expression. At high doses, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can induce toxic effects, including oxidative stress, apoptosis, and disruption of cellular metabolism. These adverse effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized primarily through oxidative pathways, with enzymes such as cytochrome P450 playing a key role in its biotransformation. This metabolism results in the formation of reactive intermediates, which can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Additionally, binding proteins can sequester 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline within specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline can be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for the compound’s role in modulating cellular processes and maintaining cellular homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline typically involves the reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl in the presence of a base, followed by reduction of the resulting dinitro compound to the diamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Temperature: Elevated temperatures around 100-150°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones
Reduction: Diamines
Substitution: Substituted biphenyl derivatives
Applications De Recherche Scientifique
4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline is widely used in scientific research due to its versatile properties :
Chemistry: As a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Medicine: Explored for use in biomedical devices and implants.
Industry: Utilized in the production of high-strength fibers, coatings, and adhesives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Oxydianiline
- 4,4’-Diaminodiphenyl sulfone
- 4,4’-Diaminodiphenylmethane
Uniqueness
Compared to similar compounds, 4,4’-([1,1’-Biphenyl]-2,2’-diylbis(oxy))dianiline offers unique advantages such as:
- Higher thermal stability : Due to the biphenyl structure.
- Enhanced mechanical properties : Resulting from strong intermolecular interactions.
- Versatility in polymer synthesis : Suitable for a wide range of high-performance applications .
Propriétés
IUPAC Name |
4-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c25-17-9-13-19(14-10-17)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)28-20-15-11-18(26)12-16-20/h1-16H,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOPMJVJBPXRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360389 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65801-73-2 | |
| Record name | 4,4'-[[1,1'-Biphenyl]-2,2'-diylbis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes oBAPBDS interesting for the development of new materials?
A: oBAPBDS is a sulfonated diamine monomer with a nonlinear configuration, a characteristic that significantly influences the properties of the resulting polymers. [, ] This is in contrast to other commonly used sulfonated diamines, such as BAPBDS, which have a linear structure.
Q2: What is the significance of solubility and water stability in SPI applications?
A: Solubility is crucial for the processing of SPIs, allowing for the preparation of thin films and membranes. [, , ] Water stability, on the other hand, is essential for applications like fuel cells, where the membranes are exposed to humid environments and elevated temperatures. [, ]
Q3: Can the water stability of oBAPBDS-based SPIs be improved?
A: Research suggests that incorporating oBAPBDS into copolymers with other diamines can significantly improve the water stability of the resulting membranes. [] This improvement is attributed to the enhanced solubility stability of the copolymer, preventing it from dissolving in water even at high temperatures. []
Q4: How does the proton conductivity of oBAPBDS-based SPIs compare to those derived from linear sulfonated diamines?
A: Interestingly, despite the structural differences, oBAPBDS-based SPIs exhibit comparable proton conductivity to SPIs synthesized from linear sulfonated diamines, particularly under humid conditions. [] This highlights the potential of oBAPBDS for developing high-performance proton exchange membranes.
Q5: Are there any other notable properties of oBAPBDS-based polyimides?
A: Research indicates that poly(amide-imide)s derived from oBAPBDS exhibit excellent thermal stability, with a 10% weight loss occurring at temperatures above 500°C in a nitrogen atmosphere. [] They also demonstrate good solubility in polar aprotic solvents, making them suitable for solution processing techniques. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)


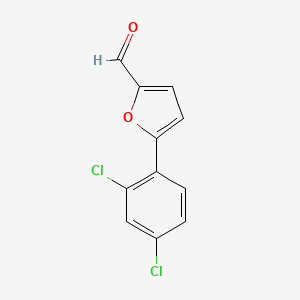
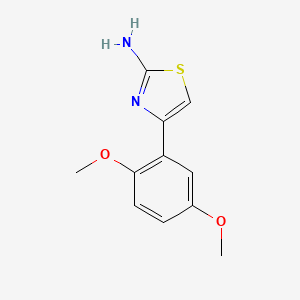
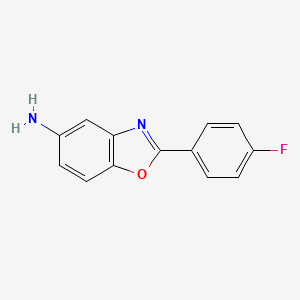
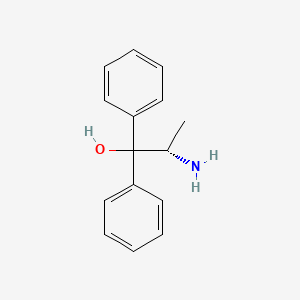
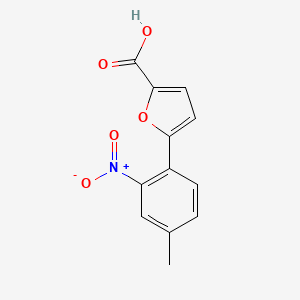
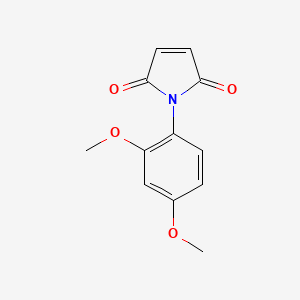
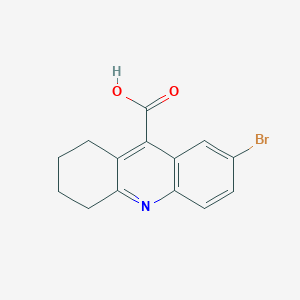
![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)
